molecular formula C10H10FN3 B1461555 (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine CAS No. 1239130-64-3

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1461555
M. Wt: 191.2 g/mol
InChI Key: MIJIFNANGCFMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding phenyl and pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the fluorophenyl group would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyrazole ring and the fluorophenyl group can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure .

Scientific Research Applications

Alzheimer's Disease Treatment

  • Pyrazole derivatives, including those related to the specified compound, have been synthesized and tested for their potential in treating Alzheimer's disease. These compounds show inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting potential use in Alzheimer's therapy (Kumar et al., 2013).

Crystal Structure Analysis

  • The crystal structures of pyrazole compounds, including those with a 4-fluorophenyl group, have been characterized to understand their molecular configurations and implications for further chemical modifications (Loh et al., 2013).

Antimicrobial Activity

  • Some pyrazolyl derivatives, including fluoro-substituted ones, have been synthesized and screened for their antimicrobial activities. These studies reveal the potential of these compounds as antibacterial and antifungal agents, contributing to the development of new therapeutic options (Kumar et al., 2012).

Synthesis Techniques

  • Research into ambient-temperature synthesis techniques for pyrazolyl methanamines demonstrates the efficiency of certain chemical reactions in producing novel compounds, potentially streamlining the production of therapeutic agents (Becerra et al., 2021).

Anticancer Agents

  • Pyrazole derivatives have been explored for their potential as anticancer agents, with studies indicating their ability to inhibit topoisomerase IIα, a key enzyme in DNA replication and cell cycle control. This suggests a promising avenue for cancer treatment research (Alam et al., 2016).

Analgesic and Anti-inflammatory Activities

  • New pyrazole derivatives have been synthesized and assessed for their analgesic and anti-inflammatory activities, indicating their potential use in pain management and inflammation control (Oliveira et al., 2017).

Metabolic Studies

  • The metabolism of novel oxazolidinone antibacterial drugs, related to the pyrazole structure, has been studied in vivo and in vitro, providing insights into their pharmacokinetics and potential therapeutic applications (Sang et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and storage procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis methods, and investigating its mechanism of action .

properties

IUPAC Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJIFNANGCFMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 3
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 4
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.